5-HT2 Receptor Affinity and Subtype Selectivity: ICI 169369 vs. In-Class 5-HT Antagonists
ICI 169369 exhibits high affinity for 5-HT2 binding sites (Ki = 1.79 × 10⁻⁸ M) in rat cortex, demonstrating approximately 88-fold selectivity over 5-HT1 sites (Ki = 1.58 × 10⁻⁶ M) [1]. For comparison, the chemically related analog ICI 170,809 shows even higher 5-HT2 affinity with a Ki of 6.6 × 10⁻¹⁰ M [2]. The quinoline scaffold of ICI 169369 confers a different selectivity profile compared to the piperidine-based ketanserin and the ergoline-derived LY53857, influencing downstream signaling outcomes [1].
| Evidence Dimension | Receptor binding affinity (Ki) for 5-HT2 vs. 5-HT1 sites |
|---|---|
| Target Compound Data | 5-HT2 Ki = 1.79 × 10⁻⁸ M; 5-HT1 Ki = 1.58 × 10⁻⁶ M |
| Comparator Or Baseline | ICI 170,809: 5-HT2 Ki = 6.6 × 10⁻¹⁰ M |
| Quantified Difference | ICI 169369 shows 88-fold selectivity for 5-HT2 over 5-HT1; ICI 170,809 demonstrates approximately 27-fold higher 5-HT2 affinity than ICI 169369 |
| Conditions | Rat cortex membrane preparations, radioligand binding assay using [³H]ketanserin (5-HT2) and [³H]5-HT (5-HT1) |
Why This Matters
Procurement of ICI 169369 over ICI 170,809 is justified when moderate 5-HT2 affinity with preserved 5-HT1C activity is required rather than ultra-high potency that may limit experimental dynamic range.
- [1] Blackburn TP, Thornber CW, Pearce RJ, Cox B. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist. Eur J Pharmacol. 1988 Jun 10;150(3):247-56. View Source
- [2] Blackburn TP, Cox B, Pearce RJ, Thornber CW. NSTL abstract: ICI 169,369 and ICI 170,809 comparative binding data. View Source
